PF-06869206 Exhibits Differential FGF23 Modulation Compared to BAY-767: A Critical Distinction for CKD-MBD Research
In head-to-head evaluation within the same CKD model framework, PF-06869206 and BAY-767 diverge in their effects on plasma fibroblast growth factor 23 (FGF23), a master regulator of phosphate homeostasis and a key biomarker in CKD-mineral and bone disorder (CKD-MBD). PF-06869206 does not alter plasma FGF23 levels, whereas BAY-767 significantly reduces FGF23 [1]. This differential outcome has profound implications for research on cardiovascular calcification, where FGF23 is independently associated with left ventricular hypertrophy and mortality [2].
| Evidence Dimension | Effect on plasma FGF23 levels in preclinical CKD models |
|---|---|
| Target Compound Data | No effect on plasma FGF23 |
| Comparator Or Baseline | BAY-767 (reduces plasma FGF23) |
| Quantified Difference | Qualitative difference in signaling outcome (no change vs. reduction) |
| Conditions | CKD animal models; summary of findings from multiple studies reviewed in Curr Opin Nephrol Hypertens 2022 |
Why This Matters
Investigators studying the FGF23 axis, cardiovascular outcomes in CKD, or the off-target hormonal effects of NaPi2a inhibition must select PF-06869206 when a compound that lowers phosphate and PTH without confounding FGF23 changes is required.
- [1] Thomas L, Rieg T. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses. Curr Opin Nephrol Hypertens. 2022 Jul 18;31(5):486-492. View Source
- [2] Figure 2. Proposed effects of Npt2a inhibition on renal electrolyte/mineral excretion. Npt2a inhibition with BAY-767, but not PF-06869206, resulted in a decrease in plasma FGF23. View Source
